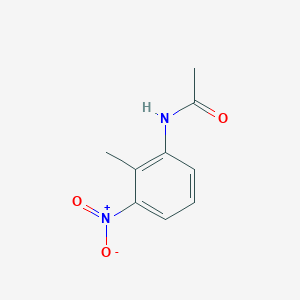

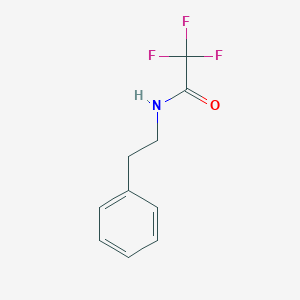

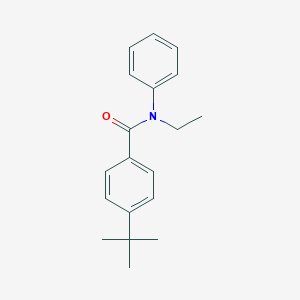

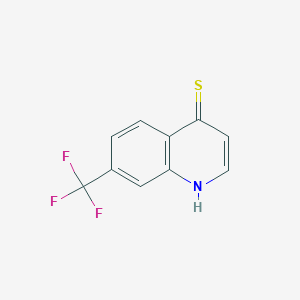

![molecular formula C11H12N2O3 B181434 7-甲氧基咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 129912-04-5](/img/structure/B181434.png)

7-甲氧基咪唑并[1,2-a]吡啶-2-羧酸乙酯

描述

科学研究应用

药物化学

咪唑并吡啶是7-甲氧基咪唑并[1,2-a]吡啶-2-羧酸乙酯结构的一部分,由于其在药物化学中的广泛应用而被认为是“药物偏好”骨架 . 这种部分在开发各种药物和治疗剂方面很有用 .

抗结核药物

最近的研究表明,咪唑并[1,2-a]吡啶类似物对多重耐药结核病 (MDR-TB) 和广泛耐药结核病 (XDR-TB) 表现出显着的活性 . 这表明7-甲氧基咪唑并[1,2-a]吡啶-2-羧酸乙酯有可能用于开发新的抗结核药物 .

材料科学

咪唑并吡啶由于其结构特征在材料科学中也很有用 . 它可用于合成各种材料,包括聚合物和复合材料 .

化学合成

该化合物可用于化学合成,特别是在合成其他咪唑并[1,2-a]吡啶方面 . 其独特的结构使其成为合成各种其他化合物的宝贵起始原料 .

色谱法

作用机制

Target of Action

The primary target of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .

Mode of Action

The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the kinase activity of PDGFRA, thereby preventing the receptor’s activation and subsequent signal transduction .

Biochemical Pathways

The inhibition of PDGFRA affects the PDGF signaling pathway , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where the pathway is often overactive .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of PDGFRA by Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can lead to anti-proliferative effects . In particular, it has been shown to exhibit cytotoxic activity against cancer cells . For instance, it can increase the number of cells in the G0/G1 phase and induce apoptosis .

Action Environment

The action, efficacy, and stability of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is typically stored at temperatures between 0-5°C to maintain its stability .

实验室实验的优点和局限性

The use of EMIPC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations and should be handled with care.

未来方向

The potential applications of EMIPC are still being explored. One potential future direction is the use of EMIPC in the development of new drugs and treatments for a variety of diseases. Additionally, EMIPC could be used to study the effects of certain drugs on the nervous system, as well as the effects of certain compounds on the cardiovascular system and the immune system. Finally, EMIPC could be used to study the effects of certain compounds on the liver, as well as the effects of certain drugs on the reproductive system.

生化分析

Biochemical Properties

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit significant activity against multidrug-resistant tuberculosis . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also interact with enzymes, proteins, and other biomolecules in a meaningful way.

Cellular Effects

Related compounds have been found to exhibit cytotoxic activity against various human cancer cells . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to induce apoptosis in cancer cells . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

属性

IUPAC Name |

ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-5-4-8(15-2)6-10(13)12-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNZIGHGZZJKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。